5,6-Dichloro-2-(isopropylamino)-1H-benzimidazole
CAS No.: 176161-55-0
Cat. No.: VC20932983
Molecular Formula: C10H11Cl2N3
Molecular Weight: 244.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 176161-55-0 |
---|---|
Molecular Formula | C10H11Cl2N3 |
Molecular Weight | 244.12 g/mol |
IUPAC Name | 5,6-dichloro-N-propan-2-yl-1H-benzimidazol-2-amine |
Standard InChI | InChI=1S/C10H11Cl2N3/c1-5(2)13-10-14-8-3-6(11)7(12)4-9(8)15-10/h3-5H,1-2H3,(H2,13,14,15) |
Standard InChI Key | UJZLEUQGTILGOG-UHFFFAOYSA-N |
SMILES | CC(C)NC1=NC2=CC(=C(C=C2N1)Cl)Cl |
Canonical SMILES | CC(C)NC1=NC2=CC(=C(C=C2N1)Cl)Cl |
Introduction
5,6-Dichloro-2-(isopropylamino)-1H-benzimidazole is a benzimidazole derivative that has garnered significant attention in the scientific community due to its diverse pharmacological properties. This compound is characterized by the presence of two chlorine atoms at positions 5 and 6, and an isopropylamino group at position 2 of the benzimidazole ring. Its unique structural features impart distinct biological activities, making it a valuable compound for research and development in various fields, particularly in antiviral and enzyme inhibition studies.
Antiviral Activity
This compound exhibits significant antiviral properties, particularly against viruses such as Human Cytomegalovirus (HCMV). It acts by inhibiting viral replication through mechanisms that do not involve direct inhibition of DNA synthesis but rather affect the processing of viral DNA. For instance, derivatives like 1H-β-l-ribofuranoside-2-isopropylamino-5,6-dichlorobenzimidazole have shown potent activity against both laboratory strains and clinical isolates of HCMV.
Enzyme Inhibition
5,6-Dichloro-2-(isopropylamino)-1H-benzimidazole also functions as an enzyme inhibitor. It has been shown to inhibit viral protein kinase UL97, which is crucial for the replication of certain viruses. Additionally, benzimidazole derivatives exhibit strong urease inhibitory activity, which could have implications for treating conditions associated with urease-producing pathogens.
Clinical and Experimental Studies
In vitro studies have demonstrated that this compound can significantly reduce viral load in infected cell lines without exhibiting cytotoxicity at therapeutic concentrations. Experimental evaluations have also shown that treatment with benzimidazole derivatives leads to a marked decrease in urease activity in various biological assays, supporting their potential use in managing infections caused by urease-producing bacteria.
Comparative Analysis
Compound | Antiviral Activity | Urease Inhibition | Cytotoxicity |
---|---|---|---|
This compound | High | Moderate | Low |
1H-β-l-ribofuranoside-2-isopropylamino-5,6-dichlorobenzimidazole | Very High | Low | Low |
Other benzimidazole derivatives | Variable | Variable | Variable |
Safety and Hazards
5,6-Dichloro-2-(isopropylamino)-1H-benzimidazole is classified as toxic if swallowed, in contact with skin, or inhaled. It causes skin irritation, may cause an allergic skin reaction, and leads to serious eye irritation. It is also a respiratory sensitizer and may cause allergy or asthma symptoms or breathing difficulties if inhaled .
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